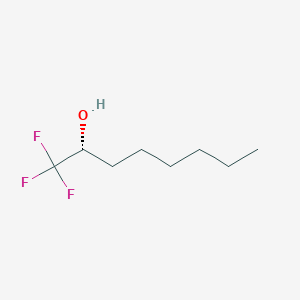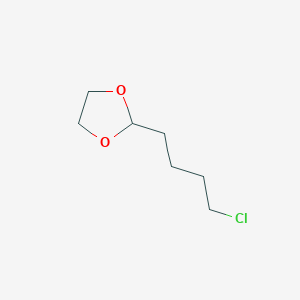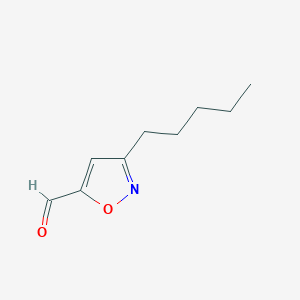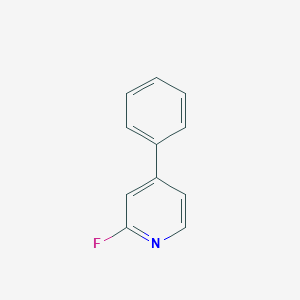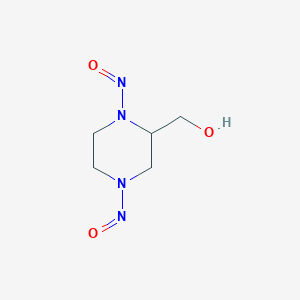![molecular formula C22H13NO4 B038804 (6-Nitrobenzo[a]pyren-7-yl) acetate CAS No. 119087-37-5](/img/structure/B38804.png)
(6-Nitrobenzo[a]pyren-7-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Nitrobenzo[a]pyren-7-yl) acetate, also known as NBP, is a synthetic compound that has been widely used in scientific research due to its unique properties. NBP is a nitroaromatic compound that is structurally similar to polycyclic aromatic hydrocarbons (PAHs), which are known to be carcinogenic. However, unlike PAHs, NBP has been found to exhibit anti-cancer properties, making it a promising candidate for cancer research.
Mécanisme D'action
The exact mechanism of action of (6-Nitrobenzo[a]pyren-7-yl) acetate is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the activation of various signaling pathways. ROS are known to induce apoptosis in cancer cells, and (6-Nitrobenzo[a]pyren-7-yl) acetate has been found to increase ROS levels in cancer cells. (6-Nitrobenzo[a]pyren-7-yl) acetate has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, (6-Nitrobenzo[a]pyren-7-yl) acetate has been found to have other biochemical and physiological effects. (6-Nitrobenzo[a]pyren-7-yl) acetate has been shown to have antioxidant properties, which can help protect cells from oxidative damage. (6-Nitrobenzo[a]pyren-7-yl) acetate has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (6-Nitrobenzo[a]pyren-7-yl) acetate in lab experiments is its anti-cancer properties. (6-Nitrobenzo[a]pyren-7-yl) acetate has been found to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one limitation of using (6-Nitrobenzo[a]pyren-7-yl) acetate is its potential toxicity. (6-Nitrobenzo[a]pyren-7-yl) acetate has been found to be toxic to normal cells at high concentrations, so care must be taken when using (6-Nitrobenzo[a]pyren-7-yl) acetate in lab experiments.
Orientations Futures
There are several future directions for research involving (6-Nitrobenzo[a]pyren-7-yl) acetate. One area of research is the development of (6-Nitrobenzo[a]pyren-7-yl) acetate-based drugs for cancer treatment. (6-Nitrobenzo[a]pyren-7-yl) acetate has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans. Another area of research is the development of (6-Nitrobenzo[a]pyren-7-yl) acetate analogs with improved anti-cancer properties and reduced toxicity. Finally, (6-Nitrobenzo[a]pyren-7-yl) acetate could also be used in combination with other anti-cancer drugs to enhance their effectiveness.
Méthodes De Synthèse
The synthesis of (6-Nitrobenzo[a]pyren-7-yl) acetate involves the reaction of 6-nitrobenzo[a]pyrene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of (6-Nitrobenzo[a]pyren-7-yl) acetate as a yellow crystalline solid.
Applications De Recherche Scientifique
(6-Nitrobenzo[a]pyren-7-yl) acetate has been extensively studied for its anti-cancer properties. Research has shown that (6-Nitrobenzo[a]pyren-7-yl) acetate can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer cells. (6-Nitrobenzo[a]pyren-7-yl) acetate has also been found to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle and inducing cell cycle arrest.
Propriétés
Numéro CAS |
119087-37-5 |
|---|---|
Nom du produit |
(6-Nitrobenzo[a]pyren-7-yl) acetate |
Formule moléculaire |
C22H13NO4 |
Poids moléculaire |
355.3 g/mol |
Nom IUPAC |
(6-nitrobenzo[a]pyren-7-yl) acetate |
InChI |
InChI=1S/C22H13NO4/c1-12(24)27-18-7-3-6-15-16-10-8-13-4-2-5-14-9-11-17(20(16)19(13)14)22(21(15)18)23(25)26/h2-11H,1H3 |
Clé InChI |
OLSYDJUQRUQUFT-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC2=C3C=CC4=C5C3=C(C=CC5=CC=C4)C(=C21)[N+](=O)[O-] |
SMILES canonique |
CC(=O)OC1=CC=CC2=C3C=CC4=C5C3=C(C=CC5=CC=C4)C(=C21)[N+](=O)[O-] |
Synonymes |
6-Nitrobenzo(a)pyren-7-ol acetate (ester) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



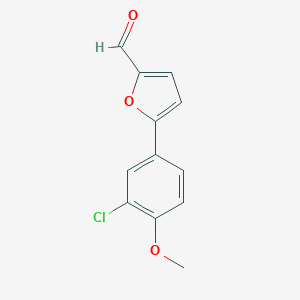


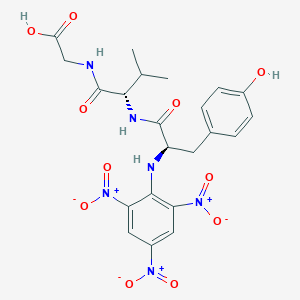
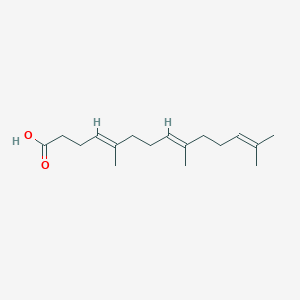
![5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-7-carbaldehyde](/img/structure/B38731.png)
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B38734.png)
